molecular formula C9H13NO3S B137542 Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate CAS No. 156498-54-3

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B137542
M. Wt: 215.27 g/mol
InChI Key: DLLGPMLSJYMNKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the use of various reagents to introduce different substituents onto the thiazole ring. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized through the reaction of a carbothioamide with ethyl bromopyruvate . Similarly, ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was synthesized, showcasing the versatility of thiazole synthesis . These methods could potentially be adapted for the synthesis of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques such as FTIR and NMR, and confirmed by X-ray crystallography . Density functional theory (DFT) calculations are also employed to predict and analyze the molecular geometry, vibrational assignments, and chemical shifts, providing a theoretical understanding that complements experimental data . These techniques would be applicable to Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate to determine its molecular structure and confirm its synthesis.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including alkylation, acylation, and cyclization, to yield a wide array of products with different functional groups . The reactivity of the thiazole ring allows for the introduction of various substituents, which can significantly alter the compound's properties and potential applications. The chemical reactions of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate would likely follow similar pathways, with the ethoxy and methyl groups influencing its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties, as seen in the various thiazole compounds discussed in the papers . For instance, the introduction of electron-donating or electron-withdrawing groups can impact the compound's acidity or basicity. The physical and chemical properties of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate would need to be empirically determined to understand its behavior in different environments.

Scientific Research Applications

Biodegradation and Environmental Fate

Research on ethyl tert-butyl ether (ETBE) , though not the same compound, provides insight into how ether compounds behave in the environment. Microorganisms in soil and groundwater can aerobically degrade ETBE, producing several intermediates. This process involves enzymes like monooxygenase and alkane hydroxylases, indicating the microbial potential to mitigate pollution from ether compounds (Thornton et al., 2020).

Pharmacological Applications

A study on benzofused thiazole derivatives highlights the pharmacological potential of thiazole compounds. These derivatives have been evaluated for antioxidant and anti-inflammatory activities, showcasing the therapeutic applications of thiazole-containing compounds in treating various disorders (Raut et al., 2020).

Electrochemical Applications

In the context of electrochemical technology, haloaluminate room-temperature ionic liquids (including different molecular structures) have been explored for applications in electroplating and energy storage. This suggests the broad potential of specialized chemical compounds in advancing electrochemical processes and technologies (Tsuda et al., 2017).

properties

IUPAC Name

ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-4-12-8(11)7-6(3)10-9(14-7)13-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLGPMLSJYMNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(S1)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate

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